Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties. This compound features a quinoline core substituted with a bromine atom at the 4-position, a trifluoromethyl group at the 6-position, and an ethyl ester group at the 3-position. These substitutions confer distinct chemical and physical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of quinoline derivatives, followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The quinoline core can undergo oxidation or reduction, altering its electronic properties and reactivity.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve organic solvents and catalysts.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions.
Ester Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate the hydrolysis process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while hydrolysis results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The quinoline core can intercalate with DNA, affecting replication and transcription processes. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromo-6-chloroquinoline-3-carboxylate
- Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Uniqueness
Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of both bromine and trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOPWFOKKSLPMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677915 |
Source
|
Record name | Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242260-07-6 |
Source
|
Record name | Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.